3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone
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Overview
Description
Chemical Reactions Analysis
3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of 3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and are not fully elucidated .
Comparison with Similar Compounds
3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can be compared with other similar compounds, such as:
3’-Morpholinomethyl-3,4,5-trifluorobenzophenone: Similar structure but with a morpholine group instead of a thiomorpholine group.
3’-Piperidinomethyl-3,4,5-trifluorobenzophenone: Similar structure but with a piperidine group instead of a thiomorpholine group.
The uniqueness of 3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBEALJMJOXMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643396 |
Source
|
Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-02-8 |
Source
|
Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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